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For Researchers, Scientists, and Drug Development Professionals

Cefiderocol is a novel siderophore cephalosporin antibiotic developed to combat infections
caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3][4] Its unique structure,
featuring a catechol moiety on the C-3 side chain, enables a "Trojan horse" mechanism of entry
into bacterial cells by exploiting their iron acquisition systems.[5][6][7][8][9][10] This guide
provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of
cefiderocol sulfate tosylate, summarizing key data, experimental methodologies, and the
mechanisms that define its antibacterial activity and potential for resistance.

Pharmacokinetics

Cefiderocol exhibits a pharmacokinetic profile characteristic of a beta-lactam antibiotic, with
linear, dose-proportional kinetics and primary elimination via the kidneys.[4][7][11][12]

Absorption and Distribution

Following intravenous (1V) infusion, the peak plasma concentration (Cmax) and area under the
plasma concentration-time curve (AUC) of cefiderocol increase in proportion to the dose.[10]
[11] The drug is moderately bound to human plasma proteins, primarily aloumin, with a binding
percentage ranging from 40% to 60%.[7][13][14] The volume of distribution at steady state in
healthy adults is approximately 18.0 L, which is similar to the volume of extracellular fluid,
indicating its distribution into the interstitial fluid of well-vascularized tissues.[7][13]
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Metabolism and Excretion

Cefiderocol is minimally metabolized.[10] The primary route of elimination is renal excretion of
the unchanged drug.[10][11][12][14][15] In a study with a single radiolabeled dose, 98.6% of
the radioactivity was recovered in the urine (90.6% as unchanged cefiderocol) and 2.8% in the
feces.[10] The terminal elimination half-life in healthy adults is approximately 2 to 3 hours.[7]
[10][11][14] No drug accumulation has been observed after multiple doses administered every
8 hours in healthy subjects.[7][11]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of cefiderocol in various

populations.
Patients (cUTI .
Special
Parameter Healthy Adults or . Source
Populations
HABP/VABP)
_ 2gIVover3hrs Varied based on
Dosage Regimen 2 g IV over 3 hrs ) [10][11][16]
g8h renal function
Cmax (Peak
89.7 mg/L 111 - 115 mg/L [10][16]

Plasma Conc.)

AUC (Area
Under the Curve)

394.7 mg-hr/L
386 mg-hr/L ) [10]
(cUTI, 1-hrinf.)

TV (Elimination

2.0 - 3.0 hours 7[11][12][14
Half-Life) 24l
Vd (Volume of 15.8 L (Normal
R 18.0L . [41[7][13]
Distribution) renal function)
4.70 L/h (Normal
CL (Clearance) 5.18 L/hr renal function); [41[71110]

1.10 L/h (ESRD)

Protein Binding

40% - 60%

[7IL1]13][14]

Primary

Excretion

Renal (90.6%

unchanged)

[10]
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cUTI: Complicated Urinary Tract Infection; HABP/VABP: Hospital-Acquired/Ventilator-
Associated Bacterial Pneumonia; ESRD: End-Stage Renal Disease.

Pharmacodynamics

Cefiderocol's potent activity against a wide range of Gram-negative pathogens, including
carbapenem-resistant strains, is a function of its unique mechanism of action and stability
against B-lactamases.[3][5][11]

Mechanism of Action

Cefiderocol employs a "Trojan horse" strategy to enter bacterial cells.[5][6] The catechol moiety
on its C-3 side chain chelates ferric iron, mimicking natural siderophores.[5][10][17][18] This
cefiderocol-iron complex is then actively transported across the bacterial outer membrane via
specific iron transporter channels.[5][6][7][17] This active transport mechanism allows
cefiderocol to achieve high concentrations in the periplasmic space, bypassing resistance
mechanisms related to porin channel mutations and efflux pumps.[2][8][17] Once in the
periplasm, cefiderocol dissociates from the iron and inhibits bacterial cell wall synthesis by
binding to penicillin-binding proteins (PBPs), primarily PBP3, leading to cell lysis and death.[5]
[BI[7I17][19]
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Caption: Cefiderocol's "Trojan horse" mechanism of action.

PK/PD Index and Targets
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Like other B-lactam antibiotics, the pharmacodynamic parameter that best correlates with
cefiderocol's efficacy is the percentage of the dosing interval during which the free drug
concentration remains above the minimum inhibitory concentration (%fT > MIC).[1][7][14]
Animal models have been crucial in defining the magnitude of this parameter required for
various levels of bacterial killing.

) %fT > MIC
PKI/PD Target Organism Group ) Source
Required

Stasis P. aeruginosa 44.4 - 94.7% [1]
1-logio Reduction P. aeruginosa 50.2 - 97.5% [1]
1-logio Reduction Enterobacterales 73.3% [20]
1-logio Reduction P. aeruginosa 77.2% [20]
2-logio Reduction P. aeruginosa 62.1 - 100% [1]

Spectrum of Activity and Resistance

Cefiderocol demonstrates potent in vitro activity against a broad spectrum of aerobic Gram-
negative bacteria, including carbapenem-resistant Enterobacterales, Pseudomonas
aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia.[3][5][11][18] Its
structure confers stability against hydrolysis by a wide range of B-lactamases, including
extended-spectrum B-lactamases (ESBLS) and both serine- (e.g., KPC, OXA-48) and metallo-
(e.g., NDM, VIM, IMP) carbapenemases.[2][3][6][17][18]

However, resistance to cefiderocol can emerge and is often multifactorial.[21][22] Key
mechanisms include:

» [3-Lactamase Expression: High levels of certain -lactamases, particularly NDM-type metallo-
B-lactamases, are strongly associated with resistance.[2][21][22][23]

» Siderophore Receptor Mutations: Alterations or mutations in the genes encoding iron
transporters (e.g., CirA, fiu, piuA) can reduce drug uptake.[2][21][22][24]

» Target Modification: Changes in PBP3 can reduce binding affinity.[24]
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» Permeability and Efflux: Although cefiderocol can bypass porin channels, alterations in
membrane permeability (e.g., porin loss) and overexpression of efflux pumps can contribute
to resistance, often in concert with other mechanisms.[2][8][21]
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Contributing Mechanisms

B-Lactamase Siderophore Receptor PBP3 Target Permeability Defects
Expression (e.g., NDM) Mutations (e. g CirA, fiu) Modification (Porin Loss / Efflux)

Cefiderocol Resistance

(Increased MIC)

requiring a combination of these mechanisms.

Resistance is often multifactorial, 7
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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